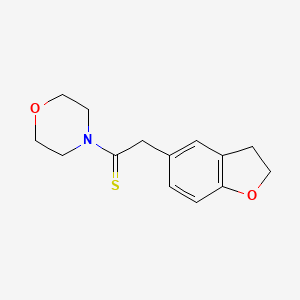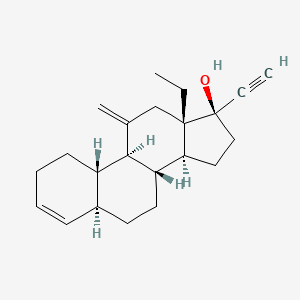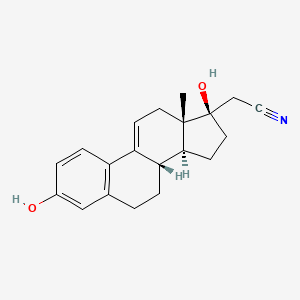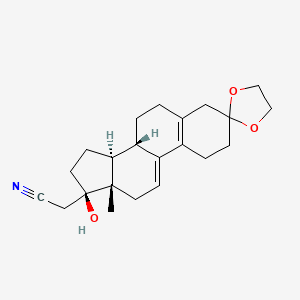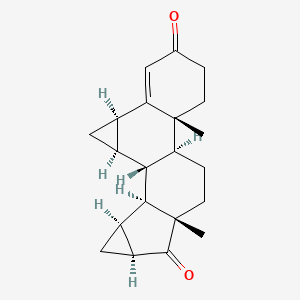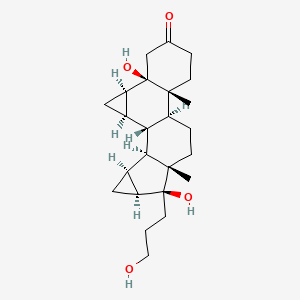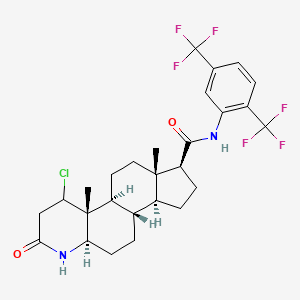
Levonorgestrel Impurity D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levonorgestrel Impurity D, also known as 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol, is a chemical compound related to Levonorgestrel .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, it’s known that Levonorgestrel and its related compounds can undergo various reactions under different conditions .Applications De Recherche Scientifique
Chromatographic Methods for Separation of Chiral Compounds
- High-Performance Liquid Chromatography (HPLC) in Pharmaceutical Analysis : HPLC methods were developed for the separation of norgestrel enantiomers and for purity testing of levonorgestrel, focusing on the simultaneous determination of enantiomeric and non-isomeric impurities. This method was validated for determining as little as 0.1% of enantiomeric impurity in levonorgestrel (Gazdag, Szepesi, & Mihályfi, 1988).
Capillary Electrophoresis for Enantiomeric Purity
- Use of Capillary Electrophoresis : A capillary electrophoretic method using dimethyl β-cyclodextrin (DMCD) as a chiral selector was used for investigating stereochemical purity. This technique is valuable for determining levorotatory enantiomeric impurity in drugs (Boonkerd et al., 1996).
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Analysis
- GC-MS Method for Analysis of Impurities : A novel GC-MS technique was developed for analyzing levonorgestrel and its impurities, proving effective and sensitive for simultaneous analysis without a derivatization process (Ali et al., 2019).
Comparison of Capillary Liquid Chromatography and Electrochromatography
- Capillary Electrochromatography (CEC) vs. Capillary Liquid Chromatography (CLC) : A study compared CLC and CEC for determining the enantiomeric purity of levonorgestrel in its pharmaceutical formulation. This comparison is crucial for optimizing detection limits of enantiomeric impurity (Chankvetadze et al., 2003).
Environmental Impact Assessment
- Adsorption and Degradation in Soils : Research on the environmental risk of levonorgestrel involved batch experiments and laboratory microcosm studies to investigate its adsorption and degradation in soils. This is important for assessing the environmental impact of pharmaceutical impurities (Tang et al., 2012).
Transdermal Delivery Studies
- Research on Transdermal Delivery Systems : Studies on the development of transdermal delivery systems for levonorgestrel and its combinations have been conducted, contributing to alternative delivery methods for pharmaceuticals (Friend, 1991).
Stability Testing and Impurity Characterization
- Stability Testing of Levosimendan and Characterization of Impurities : Accelerated stability studies of Levosimendan, an inodilator related to levonorgestrel, involved the identification and characterization of degradation impurities, enhancing the understanding of pharmaceutical stability (Prajapati, Bhayani, & Mehta, 2018).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Levonorgestrel Impurity D involves a series of reactions starting from commercially available starting materials. The key steps involve the synthesis of a key intermediate, which is then subjected to further reactions to yield the final product.", "Starting Materials": [ "3,5-diene-3-ol", "4-bromo-2-methyl-2-butene", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-methyl-2-butene", "React 3,5-diene-3-ol with 4-bromo-2-methyl-2-butene in the presence of sodium hydride in tetrahydrofuran to yield the intermediate product.", "Step 2: Synthesis of 4-bromo-2-methyl-2-butene-1,4-diol", "React the intermediate product with methanol and hydrochloric acid to yield 4-bromo-2-methyl-2-butene-1,4-diol.", "Step 3: Synthesis of 4-bromo-2-methyl-2-butene-1,4-diol monosulfate", "React 4-bromo-2-methyl-2-butene-1,4-diol with chloroform and sodium hydroxide to yield 4-bromo-2-methyl-2-butene-1,4-diol monosulfate.", "Step 4: Synthesis of Levonorgestrel Impurity D", "React 4-bromo-2-methyl-2-butene-1,4-diol monosulfate with sodium bicarbonate and sodium sulfate to yield Levonorgestrel Impurity D." ] } | |
Numéro CAS |
32419-58-2 |
Formule moléculaire |
C21H30O |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
Clé InChI |
MXXKGWYLIJQEBP-XUDSTZEESA-N |
SMILES isomérique |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 |
SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
SMILES canonique |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Apparence |
Colorless Semi-Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)
